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Compound of Interest

Compound Name: 6-Bromoquinolin-2(1H)-one

Cat. No.: B023616 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinolin-2(1H)-
one

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromoquinolin-
2(1H)-one (CAS: 1810-66-8), a heterocyclic compound of interest in medicinal chemistry and

materials science. As direct, consolidated spectral data for this specific molecule is fragmented

across various sources, this document synthesizes established analytical methodologies, data

from structurally analogous compounds, and foundational spectroscopic principles to present a

robust framework for its characterization. The intended audience includes researchers,

analytical scientists, and professionals in drug development who require a detailed

understanding of this molecule's structural elucidation.

Molecular Structure and Chemical Properties
6-Bromoquinolin-2(1H)-one belongs to the quinolinone class of compounds, which are known

pharmacophores present in numerous biologically active molecules.[1] The structure features a

bicyclic system comprising a benzene ring fused to a pyridin-2-one ring. The presence of a

bromine atom at the C-6 position significantly influences the molecule's electronic properties

and, consequently, its spectroscopic signature.

Molecular Formula: C₉H₆BrNO[2]

Molecular Weight: 224.05 g/mol [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b023616?utm_src=pdf-interest
https://www.benchchem.com/product/b023616?utm_src=pdf-body
https://www.benchchem.com/product/b023616?utm_src=pdf-body
https://www.benchchem.com/product/b023616?utm_src=pdf-body
https://www.benchchem.com/product/b023616?utm_src=pdf-body
https://www.benchchem.com/product/b023616?utm_src=pdf-body
https://pdf.benchchem.com/3322/Technical_Guide_Physical_and_Chemical_Characteristics_of_8_bromo_6_methylquinolin_2_1H_one.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2_1H_-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 6-bromo-1H-quinolin-2-one[2]

The compound exists predominantly in the lactam (quinolinone) form rather than the lactim

(quinolinol) tautomer, a key feature that is confirmed by the spectroscopic data that follows.
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Caption: Generalized workflow for the spectroscopic characterization.

Integrated Approach and Conclusion
The structural elucidation of 6-Bromoquinolin-2(1H)-one is achieved not by a single

technique, but by the synergistic integration of NMR, IR, and MS data. IR spectroscopy

confirms the presence of key functional groups (amide N-H and C=O). Mass spectrometry

establishes the correct molecular weight, confirms the presence of bromine via the isotopic

pattern, and provides structural clues through fragmentation. Finally, NMR spectroscopy

provides the definitive map of the carbon-hydrogen framework, allowing for the unambiguous

assignment of the molecule's constitution. This comprehensive spectroscopic profile is

essential for confirming the identity, purity, and structure of 6-Bromoquinolin-2(1H)-one in

research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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